molecular formula C19H18N2O3 B3338311 5-((2-Benzylphenoxy)methyl)furan-2-carbohydrazide CAS No. 886496-23-7

5-((2-Benzylphenoxy)methyl)furan-2-carbohydrazide

Cat. No.: B3338311
CAS No.: 886496-23-7
M. Wt: 322.4 g/mol
InChI Key: FTBHGCHJJKMVPI-UHFFFAOYSA-N
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Description

5-((2-Benzylphenoxy)methyl)furan-2-carbohydrazide is a furan-based carbohydrazide derivative characterized by a benzylphenoxy substituent at the 5-position of the furan ring. Furan-2-carbohydrazide derivatives are typically synthesized via condensation reactions between furan-2-carbohydrazide and aldehydes or ketones under reflux conditions in ethanol .

Properties

IUPAC Name

5-[(2-benzylphenoxy)methyl]furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c20-21-19(22)18-11-10-16(24-18)13-23-17-9-5-4-8-15(17)12-14-6-2-1-3-7-14/h1-11H,12-13,20H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBHGCHJJKMVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2OCC3=CC=C(O3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-((2-Benzylphenoxy)methyl)furan-2-carbohydrazide typically involves the reaction of 5-((2-benzylphenoxy)methyl)furan-2-carboxylic acid with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

5-((2-Benzylphenoxy)methyl)furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbohydrazide group into amines or other reduced forms.

    Substitution: The benzylphenoxy group can participate in substitution reactions, where different substituents replace the benzyl group.

    Hydrolysis: The compound can undergo hydrolysis to yield furan-2-carboxylic acid and benzylphenol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-((2-Benzylphenoxy)methyl)furan-2-carbohydrazide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-((2-Benzylphenoxy)methyl)furan-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors . The furan ring and carbohydrazide moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity . The benzylphenoxy group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The benzylphenoxy substituent in the target compound can be compared to other phenoxy- or aryloxy-methyl groups in related furan-2-carbohydrazide derivatives. Key structural analogs include:

Compound Name Substituent Molecular Weight logP Key Features/Activities Reference ID
5-[(2-Naphthyloxy)methyl]furan-2-carbohydrazide 2-Naphthyloxy 310.33 3.12 Enhanced lipophilicity; antimicrobial potential
5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide 3-Methoxyphenoxy 262.26 1.38 Moderate solubility; antioxidant activity
5-[(2-Chloro-5-methylphenoxy)methyl]furan-2-carbohydrazide 2-Chloro-5-methylphenoxy 295.74 2.45 Electron-withdrawing groups; improved antimicrobial efficacy
5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide 2-Methoxy-4-propylphenoxy 304.34 2.87 High molecular weight; low aqueous solubility
5-[(Dimethylamino)methyl]furan-2-carbohydrazide Dimethylamino 228.64 0.95 Increased basicity; potential CNS activity

Key Observations :

  • Lipophilicity : Compounds with larger aromatic substituents (e.g., naphthyl) exhibit higher logP values, suggesting improved membrane permeability .
  • Electron-Withdrawing Groups : Chloro and nitro substituents enhance antimicrobial activity by increasing electrophilicity .
  • Solubility : Methoxy and polar groups improve aqueous solubility but may reduce bioavailability .
Antimicrobial Activity
  • 5-(Naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazole-2(3H)-thione : Derived from furan-2-carbohydrazide, this compound showed significant activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) .
  • N′-[(5-Nitrofuran-2-yl)methylidene]furan-2-carbohydrazide : Exhibited broad-spectrum antibacterial activity, likely due to nitro group-mediated redox cycling .
  • 5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide: Demonstrated moderate antioxidant activity (IC₅₀ = 0.6 mg/mL in DPPH assay) but weak hydrogen peroxide scavenging .
Enzyme Inhibition and Coordination Chemistry
  • Mannich Bases : Triazole derivatives synthesized from furan-2-carbohydrazide displayed improved antifungal activity compared to parent compounds, likely due to enhanced cellular uptake .

Biological Activity

5-((2-Benzylphenoxy)methyl)furan-2-carbohydrazide, identified by its CAS number 886496-23-7, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a benzylphenoxy group and a carbohydrazide moiety. Its molecular structure can be represented as follows:

C17H18N2O3\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_3

This structure is significant for its interaction with biological targets, potentially influencing various biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial effects against various bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. It appears to affect cell cycle regulation and induce apoptosis in certain cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.
  • Receptor Interaction : It has been suggested that the compound interacts with various receptors, influencing signaling pathways related to growth and apoptosis.
  • Oxidative Stress Modulation : The compound may modulate oxidative stress responses in cells, contributing to its protective effects against cellular damage.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell proliferation. The IC50 values were determined through MTT assays:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

These findings suggest that the compound could be developed further as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-((2-Benzylphenoxy)methyl)furan-2-carbohydrazide
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5-((2-Benzylphenoxy)methyl)furan-2-carbohydrazide

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